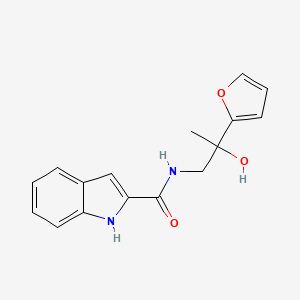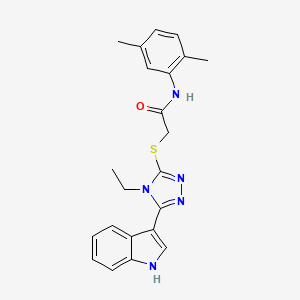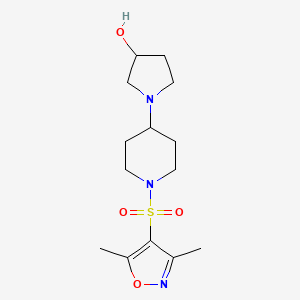![molecular formula C20H22N2O4S B2397440 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 278782-73-3](/img/structure/B2397440.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism Of Action
BZP acts as a partial agonist at the serotonin and dopamine receptors in the brain, which results in the release of these neurotransmitters. This leads to an increase in mood, energy, and cognitive function. BZP also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical And Physiological Effects
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle twitching. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Advantages And Limitations For Lab Experiments
BZP has several advantages for lab experiments, such as its low cost, easy availability, and well-defined mechanism of action. However, its recreational use and potential for abuse make it a controversial compound to study. Additionally, the lack of standardized dosing and administration protocols makes it difficult to compare results across studies.
Future Directions
There are several potential future directions for BZP research. One area of interest is the development of BZP analogs with improved therapeutic properties and reduced side effects. Another area is the investigation of BZP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, BZP's potential as a cognitive enhancer and its effects on memory and learning could be further explored. Finally, the use of BZP as a tool in neuroscience research, such as in the study of neurotransmitter release and synaptic plasticity, could also be investigated.
Conclusion:
In conclusion, BZP is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its recreational use and potential for abuse make it a controversial compound to study. Further research is needed to fully understand the potential benefits and limitations of BZP as a therapeutic agent.
Synthesis Methods
BZP can be synthesized through a multi-step process that involves the reaction of piperazine with benzaldehyde and subsequent sulfonation and Wittig reaction with phenylacetaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
BZP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, BZP has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. In neurology, BZP has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine release. In oncology, BZP has been studied for its anti-tumor properties and its ability to sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLVPMFKHTYBS-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
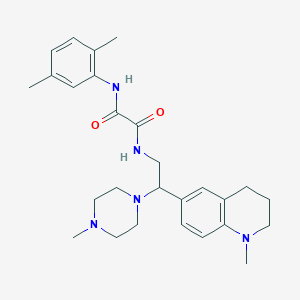

![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
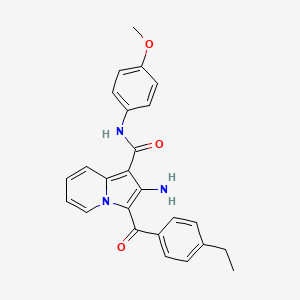
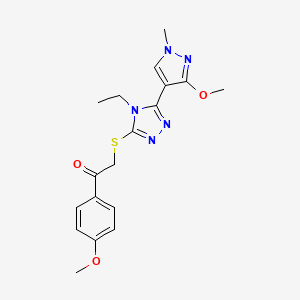
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

